molecular formula C15H12N6S B7466427 N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B7466427
M. Wt: 308.4 g/mol
InChI Key: SAJWFIAKAHSRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential application in the field of medicine. This compound has shown promising results in various scientific studies, and researchers are exploring its potential in different areas of research.

Mechanism of Action

The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine involves the inhibition of specific enzymes and signaling pathways that are involved in the proliferation and survival of cancer cells. This compound has been shown to target various proteins and enzymes, including CDKs, Aurora kinases, and EGFR, among others.
Biochemical and Physiological Effects:
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific targets, making it an effective tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, researchers can explore the use of this compound in combination with other drugs and therapies to enhance its efficacy and reduce toxicity. Finally, further studies can be conducted to better understand the mechanism of action of this compound and identify new targets for its use in research and therapy.
Conclusion:
In conclusion, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine is a promising compound that has shown potential in various areas of research. Its high potency and specificity make it an effective tool for studying various biological processes, and its potential as a therapeutic agent for various diseases makes it an exciting area of research. However, further studies are needed to better understand its mechanism of action and identify new targets for its use in research and therapy.

Synthesis Methods

The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine involves the reaction of imidazole, pyridine, and thienopyrimidine. This reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the product.

Scientific Research Applications

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine has been studied extensively for its potential application in various areas of research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S/c1-2-13(21-5-4-16-10-21)17-7-11(1)8-18-14-12-3-6-22-15(12)20-9-19-14/h1-7,9-10H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJWFIAKAHSRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC2=C3C=CSC3=NC=N2)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

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